![molecular formula C9H9N3O8S B12001156 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid CAS No. 37791-32-5](/img/structure/B12001156.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid is a complex organic compound with the molecular formula C9H9N3O8S and a molecular weight of 319.251 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two nitro groups and an amino group, which is further connected to a pentanedioic acid moiety. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with pentanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dinitrothiophen-2-ylamino)-3-methyl-butyric acid
- 2-(Isonicotinoylhydrazono)pentanedioic acid
- 2,4-Diamino-pentanedioic acid
- 2-(3-Methoxy-benzylidene)-pentanedioic acid
- 2-(3,5-Dinitro-thiophen-2-yl)-3,4-dihydro-2H-naphthalen-1-one
- 2-Benzoylamino-pentanedioic acid 5-ethyl ester
- 2-(Naphthalen-1-ylamino)-acetic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide
- 2-Amino-pentanedioic acid dimethyl ester, hydrochloride
- 2-Amino-4-fluoro-pentanedioic acid
- 3,3-Dimethyl-pentanedioic acid dimethyl ester
Uniqueness
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both nitro and amino groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
37791-32-5 | |
Molekularformel |
C9H9N3O8S |
Molekulargewicht |
319.25 g/mol |
IUPAC-Name |
2-[(3,5-dinitrothiophen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C9H9N3O8S/c13-7(14)2-1-4(9(15)16)10-8-5(11(17)18)3-6(21-8)12(19)20/h3-4,10H,1-2H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
OGBMJLZFOXXKAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.